molecular formula C18H25NO2 B11015510 (2E)-N-cyclohexyl-N-ethyl-3-(4-methoxyphenyl)prop-2-enamide

(2E)-N-cyclohexyl-N-ethyl-3-(4-methoxyphenyl)prop-2-enamide

Cat. No.: B11015510
M. Wt: 287.4 g/mol
InChI Key: MMVDXYQDPMUQKY-SDNWHVSQSA-N
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Description

(E)-N-CYCLOHEXYL-N-ETHYL-3-(4-METHOXYPHENYL)-2-PROPENAMIDE is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique chemical structure, which includes a cyclohexyl group, an ethyl group, and a methoxyphenyl group attached to a propenamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-CYCLOHEXYL-N-ETHYL-3-(4-METHOXYPHENYL)-2-PROPENAMIDE typically involves the reaction of 4-methoxybenzaldehyde with cyclohexylamine and ethylamine under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

(E)-N-CYCLOHEXYL-N-ETHYL-3-(4-METHOXYPHENYL)-2-PROPENAMIDE undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

(E)-N-CYCLOHEXYL-N-ETHYL-3-(4-METHOXYPHENYL)-2-PROPENAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-N-CYCLOHEXYL-N-ETHYL-3-(4-METHOXYPHENYL)-2-PROPENAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (E)-N-(4-Methoxyphenyl)-2-(4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy)acetamide
  • (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate

Uniqueness

(E)-N-CYCLOHEXYL-N-ETHYL-3-(4-METHOXYPHENYL)-2-PROPENAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C18H25NO2

Molecular Weight

287.4 g/mol

IUPAC Name

(E)-N-cyclohexyl-N-ethyl-3-(4-methoxyphenyl)prop-2-enamide

InChI

InChI=1S/C18H25NO2/c1-3-19(16-7-5-4-6-8-16)18(20)14-11-15-9-12-17(21-2)13-10-15/h9-14,16H,3-8H2,1-2H3/b14-11+

InChI Key

MMVDXYQDPMUQKY-SDNWHVSQSA-N

Isomeric SMILES

CCN(C1CCCCC1)C(=O)/C=C/C2=CC=C(C=C2)OC

Canonical SMILES

CCN(C1CCCCC1)C(=O)C=CC2=CC=C(C=C2)OC

solubility

38.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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